2-bromo-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide
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Overview
Description
2-bromo-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties that make it valuable for drug discovery, catalysis, and materials science, acting as a versatile building block for the development of novel compounds.
Mechanism of Action
Target of Action
It is known to exhibit a broad spectrum of antimicrobial action , suggesting that it may interact with a variety of microbial targets.
Mode of Action
Its antimicrobial action suggests that it may interfere with essential biological processes in microbes, leading to their inhibition or death .
Biochemical Pathways
Given its broad-spectrum antimicrobial activity , it is likely that this compound affects multiple pathways in different types of microbes.
Result of Action
Its broad-spectrum antimicrobial activity suggests that it can inhibit the growth of or kill a wide range of microbes .
Preparation Methods
The synthesis of 2-bromo-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide involves several steps. One common method includes the reaction of 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with benzoyl chloride under specific conditions . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using catalysts and controlled environments to ensure consistency and scalability.
Chemical Reactions Analysis
2-bromo-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different functional groups.
Condensation Reactions: It can participate in condensation reactions, forming larger molecules by combining with other compounds.
Common reagents used in these reactions include sodium derivatives, malonodinitrile, and Meldrum acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide has a broad spectrum of applications in scientific research:
Biology: The compound exhibits antimicrobial activity, making it useful in the search for new antimicrobial drugs.
Medicine: Its unique structure and properties make it a candidate for drug discovery and development.
Industry: It is used in catalysis and materials science, contributing to the development of new materials and industrial processes.
Comparison with Similar Compounds
2-bromo-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide can be compared with other similar compounds, such as:
2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine: Shares a similar core structure but lacks the benzamide group.
ethyl 2-(2-bromo-5-ethoxy-4-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Another related compound with different substituents, leading to variations in properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c1-8-11(13(20)18-6-7-21-14(18)16-8)17-12(19)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUKCVSIPBHVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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